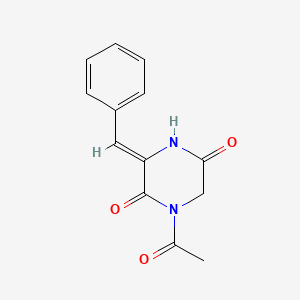

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione

Übersicht

Beschreibung

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a benzylidene moiety, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione typically involves the condensation of 1-acetylpiperazine-2,5-dione with benzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the piperazine ring.

Substitution: It can participate in nucleophilic substitution reactions where the benzylidene moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced piperazine derivatives with hydrogenated rings.

Substitution: Substituted piperazine derivatives with new functional groups replacing the benzylidene moiety.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with the diketopiperazine structure can act as antimicrobial agents. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Antitumor Activity

The compound's structure allows it to interact with microtubules, making it a candidate for developing antitumor agents. Research on phenylahistin derivatives has highlighted the potential of diketopiperazines in targeting cancer cells through microtubule disruption .

Inhibition of Plasminogen Activator Inhibitor

This compound has been identified as an inhibitor of plasminogen activator inhibitor (PAI), which plays a crucial role in thrombotic disorders. By inhibiting PAI, this compound could enhance fibrinolytic activity and be beneficial in treating conditions like myocardial infarction and deep vein thrombosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of diketopiperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

A series of experiments involving cell lines demonstrated that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM after 24 hours of exposure, suggesting its utility in cancer therapy .

Wirkmechanismus

The mechanism of action of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its biological activity are still under investigation, and further studies are required to determine its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-Acetylpiperazine-2,5-dione: A precursor in the synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione.

Benzylidenepiperazine derivatives: Compounds with similar structural features but different substituents on the piperazine ring or benzylidene moiety.

Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.

Biologische Aktivität

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione, also known as 1-acetyl-3-benzylidene-piperazine-2,5-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities as reported in the literature.

Chemical Structure and Properties

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- CAS Number : 30166-29-1

- Chemical Structure : The compound features a diketopiperazine scaffold, which is known for its stability and ability to mimic peptide structures.

Synthesis

The synthesis of this compound typically involves the condensation of 1-acetylpiperazine with benzaldehyde derivatives under acidic or basic conditions. Various synthetic pathways have been explored to optimize yield and purity, with methods including the use of different catalysts such as cesium carbonate and triethylamine .

Antimicrobial Activity

Research has shown that diketopiperazines exhibit notable antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL, indicating moderate antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death .

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Charles Sturt University evaluated the antimicrobial efficacy of various diketopiperazines including this compound. The results indicated significant inhibition of microbial growth compared to control groups. The study emphasized the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the effects of this compound on HeLa cells were assessed. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as annexin V binding and caspase activation. These findings suggest its potential role in cancer therapy .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCOATFQVUUHFN-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.